molecular formula C17H21N3O3S B2879273 N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide CAS No. 2034242-12-9

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Cat. No.: B2879273
CAS No.: 2034242-12-9
M. Wt: 347.43
InChI Key: MOVOVNZSUUVFMC-UHFFFAOYSA-N
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Description

“N-(4,5-dimethylthiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” is a ligand with the identifier BDBM50321008 (CHEMBL1164579). It has been used in assays related to the activation of human glucokinase expressed in Escherichia coli BL21(DE3) coexpressing G6PDH .

Scientific Research Applications

Utilization in Mammals, Insects, and Bacteria

Nicotinamide derivatives, including compounds similar to the one , have been studied for their activity against conditions such as pellagra and their role in the mammalian body's biochemical processes. Research by Ellinger, Fraenkel, and Abdel Kader (1947) explored the utilization of nicotinamide derivatives and related compounds, highlighting their biochemical significance in mammals, insects, and bacteria (Ellinger, Fraenkel, & Abdel Kader, 1947).

Crystal Structure and Molecular Interaction

The structural and energetic analysis of molecular assemblies in cocrystals involving nicotinamide and related compounds has been conducted to understand basic recognition patterns and crystal lattice energetic features. This research by Jarzembska et al. (2017) sheds light on the interaction networks and the affinity of functional groups towards N-donor compounds, providing insights into their potential scientific applications (Jarzembska et al., 2017).

Enzymatic Activities and Inhibition

The study of nicotinamide N-methyltransferase (NNMT) by Rini et al. (1990) explores the enzyme's role in the N-methylation of nicotinamide and related compounds, indicating the biochemical pathways and potential therapeutic targets this compound could influence (Rini et al., 1990).

Bioactivity and Modification Strategy

Liu et al. (2020) designed and synthesized derivatives of nicotinamide for antifungal activity, revealing the structure-activity relationships that govern the antifungal efficacy of these compounds. This research highlights the compound's potential in addressing fungal infections affecting crops (Liu et al., 2020).

Antineoplastic Activities

The synthesis and evaluation of 6-substituted nicotinamides for their antineoplastic activities have been reported, showing moderate activity against certain cancers. This suggests a potential research avenue for the development of new anticancer drugs (Ross, 1967).

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11-12(2)24-17(19-11)20-16(21)14-3-4-15(18-9-14)23-10-13-5-7-22-8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVOVNZSUUVFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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